molecular formula C9H8N2O2 B1339880 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid CAS No. 118055-03-1

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid

Cat. No.: B1339880
CAS No.: 118055-03-1
M. Wt: 176.17 g/mol
InChI Key: VJVCNAGVXRMLPL-UHFFFAOYSA-N
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Description

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The pyrazolo[1,5-a]pyridine scaffold is known for its presence in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine. This method provides access to the pyrazolo[1,5-a]pyridine core, which can then be functionalized to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Biological Activity

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological activity. The synthesis of this compound typically involves multi-step reactions that modify the pyrazole ring to enhance its biological properties.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the inhibition of NF-kB activation .

2. Anticancer Activity

The compound has shown promising anticancer properties across various cancer cell lines. Notably, it has been tested against lung cancer and breast cancer cells, where it inhibited cell proliferation and induced apoptosis. The specific mechanisms include the downregulation of anti-apoptotic proteins and the activation of caspase cascades .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It selectively inhibits microtubule affinity-regulating kinase (MARK), which is implicated in tau phosphorylation and neurodegeneration .

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of this compound, researchers observed a significant reduction in edema in animal models treated with the compound compared to controls. The results indicated that the compound could be effective in managing conditions like arthritis and other inflammatory disorders .

Case Study 2: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers when treated with varying concentrations of this compound. These findings support its potential as an adjunct therapy in breast cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound selectively inhibits enzymes involved in inflammatory pathways and cancer cell survival.
  • Modulation of Signaling Pathways : It alters critical signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and enhanced apoptosis in cancer cells.

Summary Table of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryInhibition of NF-kB
AnticancerInduction of apoptosis
NeuroprotectiveMARK inhibition

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCNAGVXRMLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556549
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118055-03-1
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
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